LY2608204

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Chemie

In der Chemie wird LY-2608204 als Modellverbindung verwendet, um die Aktivierung der Glukokinase und ihre Auswirkungen auf den Glukosestoffwechsel zu untersuchen. Forscher erforschen sein Potenzial, die Enzymaktivität zu modulieren und ihre Auswirkungen auf Stoffwechselwege .

Biologie

Biologisch ist LY-2608204 aufgrund seiner Rolle bei der Regulierung des Blutzuckerspiegels von Bedeutung. Studien haben gezeigt, dass es die Glukoseaufnahme in Zellen verbessern kann, was es zu einem wertvollen Werkzeug für die Untersuchung des Zellstoffwechsels und der Insulinsignalisierung macht .

Medizin

In der Medizin wird LY-2608204 auf sein Potenzial zur Behandlung von Diabetes untersucht. Durch die Aktivierung der Glukokinase hilft es, den Blutzuckerspiegel zu senken und bietet einen vielversprechenden therapeutischen Ansatz zur Behandlung von Hyperglykämie .

Industrie

Industriell wird LY-2608204 bei der Entwicklung neuer Medikamente zur Behandlung von Stoffwechselstörungen eingesetzt. Seine Fähigkeit, die Glukokinase-Aktivität zu modulieren, macht es zu einer Schlüsselverbindung in der pharmazeutischen Industrie .

Wirkmechanismus

LY-2608204 entfaltet seine Wirkung durch Bindung an Glukokinase, ein Enzym, das die Phosphorylierung von Glukose zu Glukose-6-phosphat katalysiert. Diese Aktivierung verstärkt die Affinität des Enzyms für Glukose, wodurch der Glukosestoffwechsel erhöht wird. Die beteiligten molekularen Ziele umfassen das aktive Zentrum der Glukokinase und spezifische regulatorische Domänen, die ihre Aktivität modulieren .

Wirkmechanismus

Target of Action

The primary target of LY2608204 is glucokinase (GK) . Glucokinase is a characteristic hexokinase isoenzyme in hepatocytes that catalyzes the first step in glucose metabolism . In addition to its role in glucose metabolism, glucokinase is expressed in pancreatic islet beta cells where it acts as a “glucose sensor” for insulin release .

Biochemische Analyse

Biochemical Properties

LY2608204 plays a significant role in biochemical reactions, primarily through its activation of glucokinase (GK), a key enzyme involved in glucose metabolism . The compound interacts with GK in a concentration-dependent manner, stimulating glucose metabolism in rat insulinoma INS1-E cells .

Cellular Effects

This compound influences cell function by modulating glucose metabolism. It activates glucokinase, which in turn stimulates glucose metabolism in cells . This can impact various cellular processes, including cell signaling pathways and gene expression related to glucose metabolism.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding and activation of glucokinase, a key enzyme in the glucose metabolism pathway . By activating glucokinase, this compound enhances the conversion of glucose to glucose-6-phosphate, a critical step in glucose metabolism. This can lead to changes in gene expression related to this metabolic pathway.

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are primarily observed in its influence on glucose metabolism. As an activator of glucokinase, this compound can stimulate glucose metabolism in a time-dependent manner

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease plasma glucose levels in a dose-dependent manner

Metabolic Pathways

This compound is involved in the glucose metabolism pathway through its activation of glucokinase . Glucokinase is a key enzyme in this pathway, catalyzing the conversion of glucose to glucose-6-phosphate.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von LY-2608204 umfasst mehrere Schritte, beginnend mit der Herstellung von SchlüsselzwischenproduktenDie Reaktionsbedingungen umfassen typischerweise die Verwendung organischer Lösungsmittel, Katalysatoren und kontrollierter Temperaturen, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von LY-2608204 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Dazu gehört die Optimierung der Reaktionsbedingungen, um die Ausbeute zu maximieren und Verunreinigungen zu minimieren. Techniken wie die Hochleistungsflüssigkeitschromatographie (HPLC) werden eingesetzt, um das Endprodukt zu reinigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

LY-2608204 unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann die funktionellen Gruppen auf dem Molekül verändern, was möglicherweise seine Aktivität beeinflusst.

Reduktion: Reduktionsreaktionen können verwendet werden, um bestimmte funktionelle Gruppen zu modifizieren, wodurch die Stabilität oder Aktivität der Verbindung verbessert wird.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen, spezifische pH-Werte und inerte Atmosphären, um unerwünschte Nebenreaktionen zu verhindern .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionalisierte Analoga von LY-2608204 erzeugen können .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

RO-28-1675: Ein weiterer Glukokinase-Aktivator mit ähnlichen Auswirkungen auf den Glukosestoffwechsel.

Einzigartigkeit von LY-2608204

LY-2608204 zeichnet sich durch seine hohe Potenz und Spezifität für Glukokinase aus. Seine einzigartige chemische Struktur ermöglicht eine effektive Aktivierung des Enzyms bei niedrigeren Konzentrationen im Vergleich zu anderen ähnlichen Verbindungen. Darüber hinaus macht sein günstiges pharmakokinetisches Profil es zu einem vielversprechenden Kandidaten für therapeutische Anwendungen .

Eigenschaften

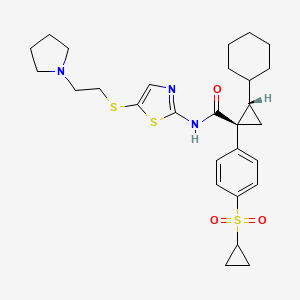

IUPAC Name |

(1R,2S)-2-cyclohexyl-1-(4-cyclopropylsulfonylphenyl)-N-[5-(2-pyrrolidin-1-ylethylsulfanyl)-1,3-thiazol-2-yl]cyclopropane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H37N3O3S3/c32-26(30-27-29-19-25(36-27)35-17-16-31-14-4-5-15-31)28(18-24(28)20-6-2-1-3-7-20)21-8-10-22(11-9-21)37(33,34)23-12-13-23/h8-11,19-20,23-24H,1-7,12-18H2,(H,29,30,32)/t24-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIIVJLHCZUTGSD-CUBQBAPOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C2CC2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@@H]2C[C@@]2(C3=CC=C(C=C3)S(=O)(=O)C4CC4)C(=O)NC5=NC=C(S5)SCCN6CCCC6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H37N3O3S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

559.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1234703-40-2 | |

| Record name | LY-2608204 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1234703402 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2608204 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12284 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | GLOBALAGLIATIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5A0L003HEY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

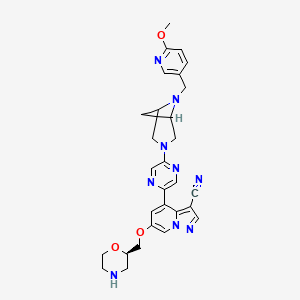

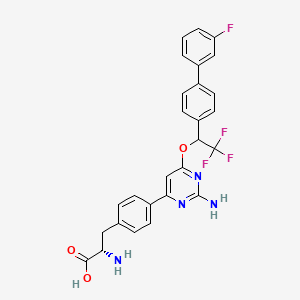

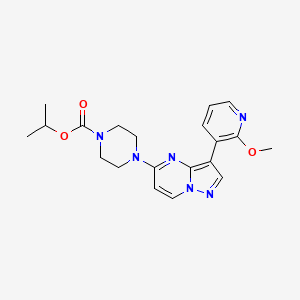

Feasible Synthetic Routes

Q1: What is the mechanism of action of Globalagliatin (LY-2608204) and how does it affect glucose metabolism?

A1: Globalagliatin (LY-2608204), also known chemically as (1R,2S)-2-Cyclohexyl-1-(4-(cyclopropylsulfonyl)phenyl)-N-(5-((2-(1-pyrrolidinyl)ethyl)thio)-2-thiazolyl)cyclopropanecarboxamide, acts as a glucokinase activator. Glucokinase is a key enzyme involved in glucose metabolism, primarily in pancreatic beta cells and the liver. By activating glucokinase, Globalagliatin enhances glucose uptake and metabolism, ultimately leading to improved glycemic control.

Q2: How does the mutation p.ARG325TRP in the zinc transporter ZnT8 affect the binding of Globalagliatin?

A2: While Globalagliatin is known to be a glucokinase activator, research suggests it might also interact with the zinc transporter ZnT8. A study [] utilized computational modeling to investigate the impact of the p.ARG325TRP mutation on ZnT8 structure and its interaction with various compounds, including Globalagliatin. The study found that the mutant ZnT8 displayed better binding energy with Globalagliatin compared to the wild-type protein. Molecular dynamic simulations further supported this finding, showing strong binding of Globalagliatin to the mutant ZnT8. This suggests a potential secondary mechanism of action for Globalagliatin, although further experimental validation is required.

Q3: What is known about the pharmacokinetics of Globalagliatin in humans?

A3: A Phase Ib clinical trial [] investigated the safety, pharmacokinetics, and pharmacodynamics of Globalagliatin in Chinese patients with Type 2 Diabetes Mellitus. The study employed a randomized, ascending dose design over a 28-day period. While the specific pharmacokinetic parameters were not detailed in the provided abstract, this study highlights ongoing research into understanding the absorption, distribution, metabolism, and excretion profile of Globalagliatin in the relevant patient population. Additionally, another study [] explored the influence of a high-fat meal on the pharmacokinetics of Globalagliatin in healthy Chinese volunteers. This suggests that food intake may alter the drug's absorption and potentially its overall efficacy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(R)-8-Chloro-1-methyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine hydrochloride hydrate](/img/structure/B608635.png)

![2-((6-Chloro-7-cyclopropylthieno[3,2-d]pyrimidin-4-yl)thio)acetic acid](/img/structure/B608646.png)

![3,12-Dioxapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),4,6,8,15,17,19-heptaene-14,21-dione](/img/structure/B608651.png)